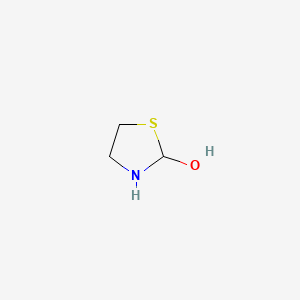
1,3-Thiazolidin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Thiazolidin-2-ol is a heterocyclic compound featuring a five-membered ring with sulfur at the first position and nitrogen at the third position. This compound is part of the thiazolidine family, which is known for its diverse biological activities and significant pharmacological properties . The presence of sulfur and nitrogen in the ring structure enhances its reactivity and makes it a valuable scaffold in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Thiazolidin-2-ol can be synthesized through various methods. One common approach involves the reaction of primary amines, aldehydes, and mercaptoacetic acid in a one-pot multicomponent reaction (MCR) using catalysts like boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) . Another method includes the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature .
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles to enhance yield, purity, and selectivity while minimizing environmental impact. Techniques such as nano-catalysis and click chemistry are utilized to achieve these goals .
化学反应分析
Types of Reactions
1,3-Thiazolidin-2-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in the presence of benzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted thiazolidines, which exhibit enhanced biological activities and pharmacological properties .
科学研究应用
1,3-Thiazolidin-2-ol has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 1,3-Thiazolidin-2-ol involves its interaction with various molecular targets and pathways. For instance, it can act as a noncompetitive inhibitor of metalloproteinase aggrecanase and phospholipase A2 . Additionally, it has been shown to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating gene expression related to glucose and lipid metabolism .
相似化合物的比较
1,3-Thiazolidin-2-ol can be compared with other similar compounds such as:
Thiazolidin-4-one: Known for its anticancer and antimicrobial properties.
Thiazolidine-2,4-dione: Used in the treatment of diabetes mellitus type 2 by activating PPARγ.
Thiazolidine-2-thione: Exhibits antifungal and antimicrobial activities.
The uniqueness of this compound lies in its versatile reactivity and broad spectrum of biological activities, making it a valuable compound in various fields of research and industry .
属性
CAS 编号 |
121739-44-4 |
|---|---|
分子式 |
C3H7NOS |
分子量 |
105.16 g/mol |
IUPAC 名称 |
1,3-thiazolidin-2-ol |
InChI |
InChI=1S/C3H7NOS/c5-3-4-1-2-6-3/h3-5H,1-2H2 |
InChI 键 |
QQZVYINTKUPKGJ-UHFFFAOYSA-N |
规范 SMILES |
C1CSC(N1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14298010.png)
![4-[(4-Methylphenyl)selanyl]butan-2-one](/img/structure/B14298012.png)
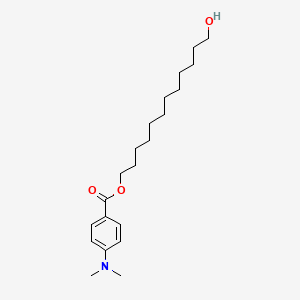
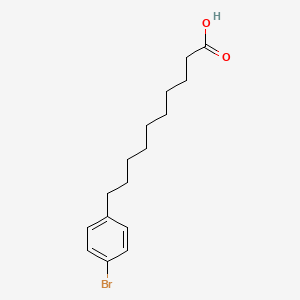
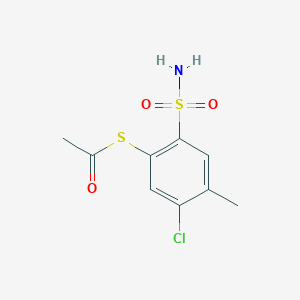
![{[(Undecan-2-yl)oxy]methyl}benzene](/img/structure/B14298042.png)
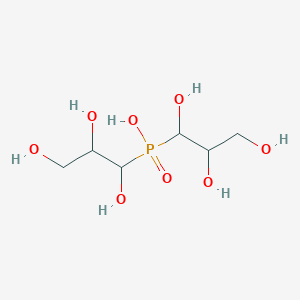
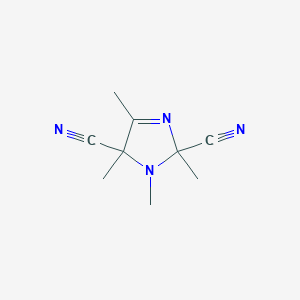
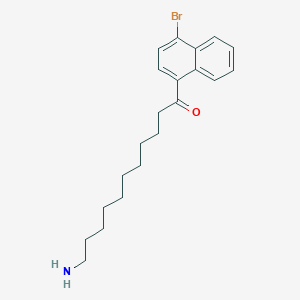
![4,4-Dimethyl-2-[13-(2-octylcyclopropyl)tridecyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14298062.png)
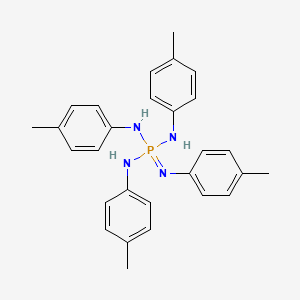
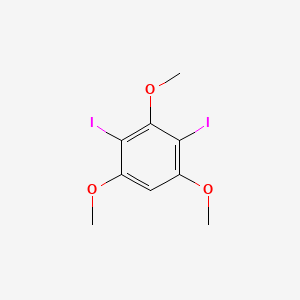
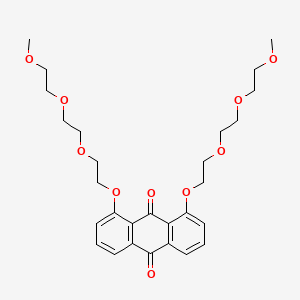
![2,2'-[(Undec-10-en-1-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14298086.png)
